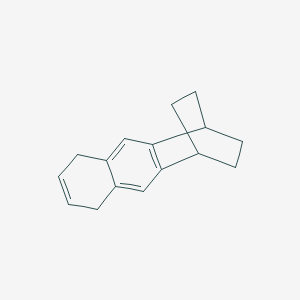
5-fluoro-1H-pyrimidine-2,4-dione;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1H-pyrimidine-2,4-dione;urea, commonly known as 5-fluorouracil, is a pyrimidine analog widely used in chemotherapy for treating various cancers. It belongs to the antimetabolite and pyrimidine analog families of medications. This compound acts as a thymidylate synthase inhibitor, blocking the synthesis of thymidine, a nucleotide required for DNA replication, leading to cancer cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Fluoro-1H-pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of fluorinated intermediates with uracil derivatives. For instance, the reaction of ethyl fluoroacetate with urea, followed by cyclization and hydrolysis, yields 5-fluorouracil . Another method involves the catalytic trifluoromethylation of uracil with trifluoromethyl iodide in the presence of iron (II) compounds .
Industrial Production Methods
Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Can be reduced under specific conditions, although less commonly studied.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Superoxide radical anion and hydroperoxyl radical in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Leads to the formation of various oxidized derivatives.
Substitution: Results in substituted pyrimidine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-1H-pyrimidine-2,4-dione has extensive applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis inhibition.
Medicine: Widely used in chemotherapy for treating cancers such as colorectal, breast, and stomach cancers.
Industry: Employed in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking thymidylate synthase, the compound prevents the formation of thymidine, leading to DNA damage and apoptosis in rapidly dividing cancer cells . Additionally, its metabolites can be incorporated into RNA and DNA, further disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Idoxuridine: Another pyrimidine analog used in antiviral therapy.
Trifluridine: Used in combination with other drugs for cancer treatment.
Primidone: An anticonvulsant with a pyrimidine structure.
Uniqueness
5-Fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its incorporation into nucleic acids, making it highly effective in cancer treatment . Its fluorine atom enhances its reactivity and stability compared to other pyrimidine analogs .
Propiedades
Número CAS |
922167-05-3 |
|---|---|
Fórmula molecular |
C5H7FN4O3 |
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
5-fluoro-1H-pyrimidine-2,4-dione;urea |
InChI |
InChI=1S/C4H3FN2O2.CH4N2O/c5-2-1-6-4(9)7-3(2)8;2-1(3)4/h1H,(H2,6,7,8,9);(H4,2,3,4) |
Clave InChI |
QSKVRCSPJUTKJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)F.C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)
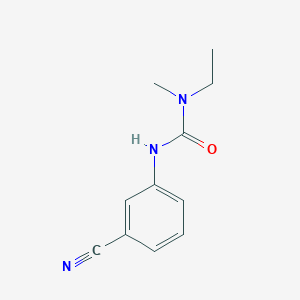
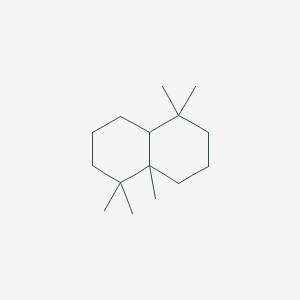
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

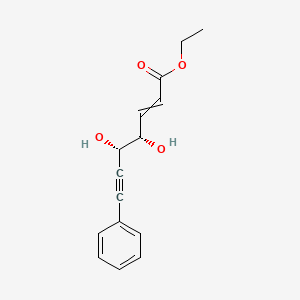
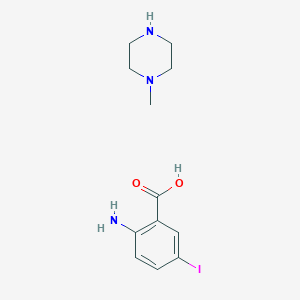

![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)
